2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine
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Overview
Description
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphine group and an oxazoline ring, making it a valuable ligand in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine typically involves multiple steps. One common method includes the reaction of 2-bromomethyl-6-(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl-pyridine with bis(1,1-dimethylethyl)phosphine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Coordination: It acts as a ligand, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and metal salts for coordination reactions. The conditions often involve inert atmospheres and controlled temperatures to ensure the stability of the compound .
Major Products
The major products formed from these reactions include phosphine oxides and metal complexes, which are valuable in various catalytic processes .
Scientific Research Applications
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric properties of the metal, thereby enhancing its catalytic activity. The molecular targets include transition metals, and the pathways involved are related to catalytic cycles in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(1,1-dimethylethyl)phosphine: A simpler phosphine compound used in similar catalytic applications.
1,2-Bis(di-tert-butylphosphinomethyl)ferrocene: Another ligand with a similar phosphine group but different structural features.
1,2-Bis(®-tert-butyl(methyl)phosphino)benzene: A chiral ligand used in asymmetric catalysis.
Uniqueness
2-[[Bis(1,1-dimethylethyl)phosphino]methyl]-6-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-pyridine is unique due to its combination of a phosphine group and an oxazoline ring, providing distinct steric and electronic properties that enhance its effectiveness as a ligand in various catalytic processes .
Properties
Molecular Formula |
C21H35N2OP |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ditert-butyl-[[6-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]methyl]phosphane |
InChI |
InChI=1S/C21H35N2OP/c1-19(2,3)17-13-24-18(23-17)16-12-10-11-15(22-16)14-25(20(4,5)6)21(7,8)9/h10-12,17H,13-14H2,1-9H3 |
InChI Key |
RNNHGSRRHNPWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)CP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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